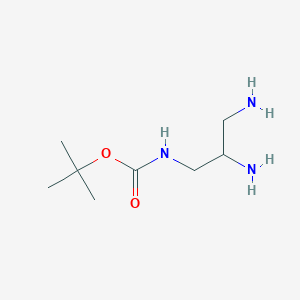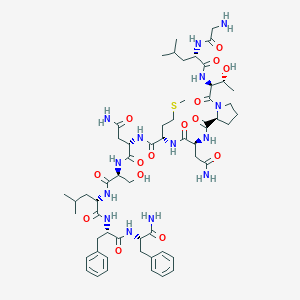
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one, also known as Coumarin-6-fluoro, is a synthetic flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. In
Scientific Research Applications
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one has been extensively studied for its pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2 and LOX. It has also been shown to possess antioxidant properties and scavenge free radicals. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one is its wide range of pharmacological properties. This makes it a versatile compound that can be used in various research applications. Additionally, its synthesis method is relatively simple and yields the desired product in good yields.
However, one of the main limitations of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one is its low solubility in water. This can make it difficult to work with in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research on 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one. One potential direction is to investigate its potential use in the treatment of diabetes. It has been shown to possess anti-diabetic properties in animal models, and further research is needed to determine its potential efficacy in humans.
Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been shown to possess neuroprotective properties and reduce the accumulation of amyloid-beta plaques in animal models. Further research is needed to determine its potential efficacy in humans.
Finally, further research is needed to fully understand the mechanism of action of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one. This will enable researchers to better interpret experimental results and develop more effective therapeutic applications.
Synthesis Methods
The synthesis of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with salicylic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
162558-26-1 |
|---|---|
Product Name |
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one |
Molecular Formula |
C57H86N14O15S |
Molecular Weight |
1239.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C57H86N14O15S/c1-30(2)22-37(62-46(76)28-58)54(83)70-47(32(5)73)57(86)71-20-13-18-43(71)56(85)68-41(27-45(60)75)52(81)63-35(19-21-87-6)49(78)67-40(26-44(59)74)53(82)69-42(29-72)55(84)65-38(23-31(3)4)50(79)66-39(25-34-16-11-8-12-17-34)51(80)64-36(48(61)77)24-33-14-9-7-10-15-33/h7-12,14-17,30-32,35-43,47,72-73H,13,18-29,58H2,1-6H3,(H2,59,74)(H2,60,75)(H2,61,77)(H,62,76)(H,63,81)(H,64,80)(H,65,84)(H,66,79)(H,67,78)(H,68,85)(H,69,82)(H,70,83)/t32-,35+,36+,37+,38+,39+,40+,41+,42+,43+,47+/m1/s1 |
InChI Key |
ZWZYDTCVHXJJCR-VWCDQEPWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CN |
sequence |
GLTPNMNSLFF |
synonyms |
GLTPNMNSLFF-NH2 GLTPNMNSLFFamide Gly-Leu-Thr-Pro-Asn-Met-Asn-Ser-Leu-Phe-Phe-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




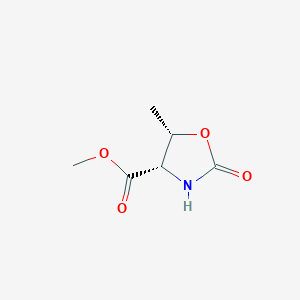
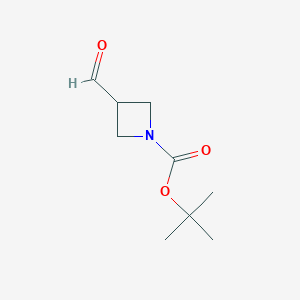



![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)


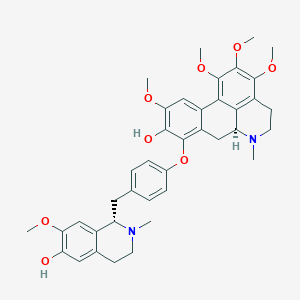


![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
